Home > Products > Screening Compounds P23206 > 3-[2,4-dimethyl-5-[(E)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid
3-[2,4-dimethyl-5-[(E)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid -

3-[2,4-dimethyl-5-[(E)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid

Catalog Number: EVT-7989650
CAS Number:
Molecular Formula: C18H18N2O3
Molecular Weight: 310.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-[2,4-dimethyl-5-[(E)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid is a complex organic compound classified as an indole derivative. Indole derivatives are recognized for their extensive biological activities and potential therapeutic applications, including antiviral, anti-inflammatory, and anticancer properties. This compound features a distinctive structure that includes a pyrrole ring and an indole moiety, which contribute to its diverse biological activities and interactions with various molecular targets.

Source and Classification

The compound can be sourced from various chemical suppliers and is classified under organic compounds, specifically as an indole derivative. Indole derivatives have been extensively studied for their roles in medicinal chemistry due to their ability to interact with multiple biological pathways .

Synthesis Analysis

Methods and Technical Details

The synthesis of 3-[2,4-dimethyl-5-[(E)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid typically involves several steps:

  1. Fischer Indole Synthesis: A common method includes the reaction of a phenylhydrazine derivative with a ketone under acidic conditions to form the indole core.
  2. Functionalization: Subsequent reactions involve modifying the indole and pyrrole components to achieve the desired structure.
  3. Final Steps: The final product is obtained through additional functionalization steps that ensure the correct substitution patterns on the pyrrole and propanoic acid moieties .
Molecular Structure Analysis

Structure and Data

The molecular formula for 3-[2,4-dimethyl-5-[(E)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid is C18H18N2O3, with a molecular weight of approximately 326.34 g/mol. The structural features include:

PropertyValue
Molecular FormulaC18H18N2O3
Molecular Weight326.34 g/mol
IUPAC Name3-[2,4-dimethyl-5-[(E)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid
InChI KeyYEVBDKUJUCJAMN-RIYZIHGNSA-N

The compound's structure features multiple functional groups that contribute to its reactivity and biological activity .

Chemical Reactions Analysis

Reactions and Technical Details

The compound undergoes various chemical reactions, including:

  1. Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
  2. Reduction: The oxo group can be reduced to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.
  3. Electrophilic Substitution: The indole core can participate in electrophilic substitution reactions where electrophiles replace hydrogen atoms on the benzene ring, often facilitated by catalysts like aluminum chloride .
Mechanism of Action

Process and Data

The mechanism of action for 3-[2,4-dimethyl-5-[(E)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid involves its interaction with specific molecular targets, primarily enzymes and receptors involved in disease pathways. The indole core has been shown to bind effectively to various targets, potentially inhibiting enzymes related to inflammation and cancer progression. This modulation of enzyme activity can lead to significant therapeutic effects .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 3-[2,4-dimethyl-5-[(E)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid include:

  1. Appearance: Typically appears as a solid at room temperature.
  2. Solubility: Soluble in organic solvents; solubility in water may vary based on pH.
  3. Melting Point: Specific melting point data may vary based on purity but is generally within a defined range for similar compounds.

Chemical properties include reactivity under different conditions, stability in various solvents, and potential interactions with biological molecules .

Applications

Scientific Uses

3-[2,4-dimethyl-5-[(E)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid has several applications across various fields:

  1. Medicinal Chemistry: Investigated for its potential therapeutic effects against viral infections, cancer, and inflammation.
  2. Biological Research: Used as a tool for studying biological processes due to its ability to interact with specific molecular targets.
  3. Pharmaceutical Development: Explored as a candidate for drug development aimed at treating multiple diseases due to its diverse biological activities .

This compound exemplifies the ongoing interest in indole derivatives within medicinal chemistry, highlighting their potential roles in developing new therapeutic agents.

Nomenclature and Structural Classification of 3-[2,4-dimethyl-5-[(E)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl]propanoic Acid

Systematic and Common Nomenclature in Academic Literature

Synonyms and Historical Designations

This compound is recognized under multiple designations across pharmaceutical and chemical literature. The most prevalent synonyms include Orantinib (a development code), SU6668 (a Pfizer-designated research code), and TSU-68 (used in Japanese oncology research) [3]. These historical names reflect its investigation as a tyrosine kinase inhibitor targeting angiogenic pathways in oncology. The designation SU6668 specifically refers to the racemic mixture containing both geometric isomers, while TSU-68 denotes the pharmaceutically active (E)-isomer advanced to clinical trials. Additional academic synonyms include "(E)-3-(2,4-dimethyl-5-((2-oxoindolin-3-ylidene)methyl)-1H-pyrrol-3-yl)propanoic acid" and "3-[5-[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrol-3-yl]propanoic acid" (reflecting stereochemical variations) [2] [3].

Table 1: Synonymous Designations and Identifiers

SynonymContext of UseCAS Registry Number
OrantinibClinical development phase252916-29-3 (E-isomer)
SU6668Preclinical research (Pfizer)N/A (racemic mixture)
TSU-68Oncology trials (Japan)252916-29-3
(Z)-OrantinibStereochemical variant210644-62-5

IUPAC Conventions and Stereochemical Descriptors

The systematic IUPAC name 3-[2,4-dimethyl-5-[(E)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid precisely defines its molecular structure [1] [7]. Critical elements include:

  • The indole-pyrrole hybrid scaffold with propanoic acid substitution at the pyrrole C3 position.
  • The exocyclic methylidene bridge (‒CH=) connecting the pyrrole and oxindole rings, where the (E) descriptor specifies the trans configuration across this double bond [3].
  • Lactam functionality in the oxindole ring (2-oxo-1H-indole) and carboxylic acid at the terminus of the C3 propyl chain.

The E/Z isomerism at the methylidene bridge is pharmacologically critical. The (E)-isomer (Orantinib/TSU-68) shows potent kinase inhibition, while the (Z)-isomer (CAS 210644-62-5) exhibits distinct bioactivity profiles due to altered target binding geometry [3] [7]. SMILES notations further distinguish isomers:

  • (E)-isomer: CC1=C(CCC(O)=O)C(C)=C(N1)/C=C/1\C(=O)NC2=C1C=CC=C2 [2]
  • (Z)-isomer: CC1=C(CCC(O)=O)C(C)=C(N1)\C=C\1C(=O)NC2=C1C=CC=C2 [3]

Table 2: Molecular Properties and Identifiers

PropertyValueSource
Molecular FormulaC₁₈H₁₈N₂O₃ [1] [2]
Molecular Weight310.35 g/mol [1] [2]
Canonical SMILES (E-isomer)CC1=C(CCC(=O)O)C(C)=C(N1)/C=C/2\C(=O)NC3=CC=CC=C23 [2]
CAS (E-isomer)252916-29-3 [2]
CAS (Z-isomer)210644-62-5 [3]

Structural Analogues and Derivatives in Medicinal Chemistry Research

Synthesis of Core Indole-Pyrrole Hybrid Scaffolds

The core structure is synthesized via Knoevenagel condensation between 2,4-dimethyl-3-(2-carboxyethyl)pyrrole and 2-oxindole-3-carboxaldehyde derivatives [2] [7]. Key synthetic considerations include:

  • Solvent control: Anhydrous ethanol or tetrahydrofuran under inert atmosphere prevents decarboxylation.
  • Catalyst selection: Piperidine/acetic acid systems yield >80% of the (E)-isomer, while Lewis acids (e.g., ZnCl₂) promote Z-isomer formation [7].
  • Purification: Reverse-phase chromatography separates geometric isomers, with the (E)-isomer eluting earlier due to lower polarity [3].

Structural derivatization focuses on:

  • Pyrrole ring modifications: Introduction of electron-withdrawing groups (e.g., ‒CF₃) at C2/C4 positions to enhance metabolic stability.
  • Propanoic acid chain alterations: Ester prodrugs (ethyl ester) improve oral bioavailability, while amide conjugates enable targeted delivery [6] [8].

Stereochemical Modifications and Bioactivity Correlations

The E-configuration is essential for optimal kinase (VEGFR/PDGFR) inhibition, with 10-50-fold higher potency than the Z-isomer in angiogenesis assays [3] [7]. Key structure-activity relationship (SAR) findings include:

  • 7-Hydroxyindole derivatives (e.g., C₁₈H₁₈N₂O₄, MW 326.35) exhibit enhanced aqueous solubility (0.203 mg/mL vs. 0.089 mg/mL for parent) while retaining target affinity [4].
  • Exocyclic double bond reduction eliminates bioactivity, confirming the conjugated system’s role in ATP-competitive binding.
  • Pyrrole N-methylation decreases cellular penetration due to increased log P (from 2.11 to 3.02) and disrupts H-bonding with kinase targets [7].

Table 3: Bioactive Analogues and Structural Features

DerivativeStructural ModificationKey Property ChangeBiological Impact
(Z)-3-(2,4-dimethyl-5-((2-oxoindolin-3-ylidene)methyl)-1H-pyrrol-3-yl)propanoic acidExocyclic Z-configured double bondIncreased log D (2.9 vs. 2.3 in E-isomer)Reduced VEGFR2 binding (IC₅₀ >10 μM vs. 0.8 μM) [3]
3-(5-(((3Z)-7-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrol-3-yl)propanoic acid7-Hydroxyindole substitutionWater solubility: 0.203 mg/mL [4]Maintained kinase inhibition with enhanced tissue distribution
Ethyl 3-(2,4-dimethyl-5-((E)-(2-oxo-1H-indol-3-ylidene)methyl)-1H-pyrrol-3-yl)propanoateEthyl ester prodrugLog P increased to 3.8Improved oral absorption (AUC 2.1-fold higher vs. acid) [6]

Structural Formula of Key Derivatives:

(E)-Isomer (Orantinib):  O=C(O)CCC1=C(C)NC(/C=C\2C(=O)NC3=C2C=CC=C3)=C1C  (Z)-Isomer:  O=C(O)CCC1=C(C)NC(\C=C/2C(=O)NC3=C2C=CC=C3)=C1C  7-Hydroxy Metabolite:  O=C(O)CCC1=C(C)NC(/C=C\2C(=O)NC3=C2C=CC(O)=C3)=C1C  

The indole-pyrrole scaffold’s versatility enables tailored pharmacokinetic optimization while maintaining the pharmacophore geometry required for multi-kinase inhibition. Current research explores macrocyclic constraints linking the propanoic acid chain to indole N1 to enhance selectivity for PDGFRβ over VEGFR2 [6] [8].

Properties

Product Name

3-[2,4-dimethyl-5-[(E)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid

IUPAC Name

3-[2,4-dimethyl-5-[(E)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid

Molecular Formula

C18H18N2O3

Molecular Weight

310.3 g/mol

InChI

InChI=1S/C18H18N2O3/c1-10-12(7-8-17(21)22)11(2)19-16(10)9-14-13-5-3-4-6-15(13)20-18(14)23/h3-6,9,19H,7-8H2,1-2H3,(H,20,23)(H,21,22)/b14-9+

InChI Key

NHFDRBXTEDBWCZ-NTEUORMPSA-N

Canonical SMILES

CC1=C(NC(=C1CCC(=O)O)C)C=C2C3=CC=CC=C3NC2=O

Isomeric SMILES

CC1=C(NC(=C1CCC(=O)O)C)/C=C/2\C3=CC=CC=C3NC2=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.